N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
Description
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a fused bicyclic system (4,5,6,7-tetrahydro-1-benzothiophen-4-ol) linked via a methylene bridge to a sulfonamide group substituted with a pyrazole moiety. Sulfonamides are widely explored in medicinal chemistry due to their versatility in targeting enzymes, receptors, and pathogens . The tetrahydrobenzothiophene core introduces conformational rigidity, while the pyrazole substituent may enhance binding interactions through hydrogen bonding or π-stacking . Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with bioactive sulfonamides, such as trypanocidal agents and triazole-based therapeutics .
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c22-18(9-1-3-17-16(18)8-12-25-17)13-20-26(23,24)15-6-4-14(5-7-15)21-11-2-10-19-21/h2,4-8,10-12,20,22H,1,3,9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRSECYZKXYZGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C(C1)(CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that compounds containing theindole nucleus bind with high affinity to multiple receptors, which could be a potential target for this compound.
Mode of Action
Compounds containing theindole nucleus are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may interact with its targets to induce a range of biological responses.
Biochemical Pathways
It is known thatindole derivatives can affect a wide range of biological activities, suggesting that multiple biochemical pathways could be involved.
Pharmacokinetics
The compound’s molecular formula is c13h14n2o3s, which suggests it may have certain pharmacokinetic properties that impact its bioavailability.
Result of Action
Given the broad range of biological activities associated withindole derivatives , it is likely that the compound could have diverse effects at the molecular and cellular levels.
Biological Activity
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide is a complex organic compound with notable biological activity. This article explores its synthesis, biological mechanisms, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C15H16N4O3S
- Molecular Weight : 348.38 g/mol
- IUPAC Name : this compound
The structure includes a benzothiophene moiety and a pyrazole ring, which are significant for its biological interactions.
Research indicates that the compound interacts with specific enzymes and receptors, modulating biochemical pathways that are critical in various therapeutic contexts. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in disease processes.
- Receptor Modulation : It could bind to receptors affecting signaling pathways related to inflammation or cancer progression.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of similar compounds within its structural class. For instance:
- Compounds with benzothiophene structures have shown significant antifungal and antibacterial activities. The minimum inhibitory concentrations (MICs) were comparable to known antifungal agents like fluconazole .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Fluconazole | 2 | Antifungal |
| Compound 19 | 6.25 | Antifungal |
| N-(substituted) | Varies | Antibacterial |
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have been suggested through its structural analogs, which have demonstrated efficacy in reducing inflammatory markers in vitro and in vivo models. These effects are likely mediated through the modulation of cytokine production.
Cytotoxicity
Preliminary cytotoxicity assays indicate that N-[...] may exhibit selective cytotoxic effects against certain cancer cell lines. This suggests potential applications in cancer therapy, although further studies are needed to elucidate the specific pathways involved.
Case Studies
- In Vitro Studies : In a study evaluating the antifungal activity of various compounds, those structurally similar to N-[...] showed promising results against Trichophyton mentagrophytes, indicating its potential as an antifungal agent .
- Cancer Research : In another investigation, compounds containing similar sulfonamide groups were tested against breast cancer cell lines, revealing significant inhibition of cell proliferation .
Comparison with Similar Compounds
Key Observations:
Core Functional Groups :
- The target compound shares the sulfonamide (-SO₂NH-) backbone with all analogs but distinguishes itself via the tetrahydrobenzothiophene and pyrazole substituents. In contrast, uses a thiazole-pyrazole hybrid, while employs triazole-thione moieties.
Synthetic Routes :
- The target compound’s synthesis likely mirrors , involving sulfonyl chloride and amine coupling. However, employs multi-step cyclization and tautomerization, highlighting divergent strategies for heterocycle integration.
Spectral Signatures :
- IR spectra of confirm tautomeric stability (absence of νS-H, presence of νC=S and νNH), which could guide characterization of the target compound’s hydroxyl and sulfonamide groups .
Biological Relevance: While demonstrates trypanocidal activity via N-myristoyltransferase inhibition, the target compound’s benzothiophene-pyrazole system may confer unique pharmacokinetic properties, such as enhanced lipophilicity or target selectivity.
Preparation Methods
Alkylation of 4-Hydroxybenzothiophene
The hydroxyl group at the 4-position is first protected using a tert-butyldimethylsilyl (TBS) group to prevent undesired side reactions. The protected intermediate undergoes reductive amination with formaldehyde and ammonium acetate in the presence of sodium cyanoborohydride, yielding 4-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)-4,5,6,7-tetrahydro-1-benzothiophene . Deprotection with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) restores the hydroxyl group, producing 4-(aminomethyl)-4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene (Yield: 78%).
Preparation of 4-(1H-Pyrazol-1-yl)benzenesulfonyl Chloride
The pyrazole-substituted sulfonyl chloride fragment is synthesized through a two-step process:
Pyrazole Ring Formation
The pyrazole ring is constructed via a [3 + 2] cycloaddition between hydrazine hydrate and 1,3-diketones. For example, reaction of 4-fluorobenzaldehyde with hydrazine hydrate in ethanol at reflux yields 4-(1H-pyrazol-1-yl)benzaldehyde . Alternative methods include iodine-catalyzed cyclization of aldehyde hydrazones with electron-deficient olefins, achieving yields up to 81% under optimized conditions.
Sulfonation and Chlorination
The aldehyde intermediate is sulfonated using chlorosulfonic acid at 0–5°C, followed by treatment with thionyl chloride to generate 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride (Yield: 65%).
Sulfonamide Coupling
The final step involves reacting the benzothiophene amine with the sulfonyl chloride derivative:
Reaction Conditions
A solution of 4-(aminomethyl)-4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene (1.0 equiv) in dichloromethane (DCM) is treated with 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride (1.2 equiv) and triethylamine (2.0 equiv) at 0°C. The mixture is stirred for 12 hours at room temperature, followed by aqueous workup and purification via silica gel chromatography (Eluent: ethyl acetate/hexane, 1:1).
Table 1: Optimization of Coupling Reaction
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DCM | 72 |
| Base | Triethylamine | 72 |
| Temperature | 0°C → RT | 72 |
| Equiv. Sulfonyl Cl. | 1.2 | 72 |
Characterization and Analytical Data
The final product is characterized using:
-
NMR Spectroscopy : NMR (400 MHz, DMSO-): δ 8.45 (s, 1H, pyrazole-H), 7.92 (d, J = 8.4 Hz, 2H, Ar-H), 7.68 (d, J = 8.4 Hz, 2H, Ar-H), 4.12 (s, 2H, CH), 2.85–2.65 (m, 4H, tetrahydrobenzothiophene-H).
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HPLC Purity : 98.2% (C18 column, acetonitrile/water, 70:30).
Challenges and Mitigation Strategies
-
Side Reactions : Competing N-sulfonation at the pyrazole nitrogen is minimized by using a slight excess of sulfonyl chloride and low temperatures.
-
Solvent Selection : Polar aprotic solvents (e.g., DCM) improve solubility of intermediates compared to THF.
-
Purification : Silica gel chromatography effectively separates unreacted sulfonyl chloride and amine byproducts .
Q & A
Q. Table 1: Crystallographic Refinement Software Comparison
Q. Table 2: Synthetic Yield Optimization Strategies
| Parameter | Optimization Method | Impact on Yield |
|---|---|---|
| Solvent | Switch from THF to DMF | Increases solubility of intermediates |
| Catalyst | Use Pd(PPh3)4 vs. CuI | Reduces side reactions in coupling steps |
| Temperature | Gradual heating (50°C → 100°C) | Prevents decomposition |
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
